Home > Products > Screening Compounds P46146 > (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
(5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone - 1448062-83-6

(5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Catalog Number: EVT-3142041
CAS Number: 1448062-83-6
Molecular Formula: C16H16BrNO4S
Molecular Weight: 398.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Compound Description: This compound serves as a boric acid ester intermediate featuring a benzene ring. It's synthesized through a three-step substitution reaction and finds application in various chemical processes. []
  • Relevance: While not directly comparable to (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, both share a core structure incorporating a substituted benzene ring. This highlights the significance of aromatic systems as potential building blocks in pharmaceutical and chemical research. []

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: Similar to the previous entry, this compound is also a boric acid ester intermediate with a benzene ring. Its synthesis follows a three-step substitution reaction, and it plays a crucial role in various organic reactions. []
  • Relevance: This compound exhibits structural similarities to (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone through the presence of both a substituted benzene ring and a pyrrolidine moiety. These shared features suggest potential applications in medicinal chemistry and drug design. []

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: This compound's crystal structure was analyzed, revealing details about its molecular geometry and packing arrangement within the crystal lattice. []
  • Relevance: Both (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone and (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone belong to the same chemical class, sharing a pyrrolidin-1-yl)methanone core structure. This structural similarity emphasizes the versatility of this scaffold in developing compounds with diverse biological activities. []

(5-Amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c)

  • Compound Description: This compound demonstrated potent anticonvulsant activity with a favorable safety profile in a maximal electroshock (MES) test. Its mechanism of action likely involves sodium channel blocking. []
  • Relevance: This compound and (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone share the pyrrolidin-1-yl)methanone core, emphasizing the significance of this structural motif in medicinal chemistry, particularly in designing compounds with neurological activity. []

N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide

  • Compound Description: This compound represents a novel 2-substituted 5-nitroimidazole derivative synthesized using a method involving TDAE (tetrakis(dimethylamino)ethylene) for generating a stable carbanion. []
  • Relevance: This compound features a phenylsulfonylmethyl substituent, a structural element also present in (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone. This shared moiety suggests potential shared pharmacological properties or synthetic pathways. []
  • Compound Description: These derivatives were investigated for their potential as “EC 2.7.13.3 Histidine kinase” inhibitors using molecular docking and bioavailability studies. []
  • Relevance: This class of compounds, particularly the 5-(5-bromofuran-2-yl)- derivative, is directly relevant to (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, sharing the 5-bromofuran-2-yl substituent. This suggests a common starting material or synthetic intermediate and highlights the 5-bromofuran-2-yl group's potential importance in designing histidine kinase inhibitors. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (17)

  • Compound Description: This compound is a potent and selective FLT3 inhibitor, exhibiting good bioavailability and significant efficacy in treating FLT3-ITD-positive acute myeloid leukemia in preclinical models. []
  • Relevance: Both (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (17) and (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone include a pyrrolidine moiety within their structures, suggesting potential overlapping synthetic strategies or biological targets, despite their distinct pharmacological profiles. []

Bis(2-(substituted(methyl)amino)-4-phenylthiazol-5-yl)methanone (PVS 1-9)

  • Compound Description: These compounds, particularly PVS-7, demonstrated potent anticancer activity by inhibiting the proliferation of lungs, breast, and EGFR-resistant cancer cell lines. []
  • Relevance: The bis(2-(substituted(methyl)amino)-4-phenylthiazol-5-yl)methanone series shares a methanone linker with (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, albeit with different heterocyclic systems. This suggests a potential common strategy in developing bioactive compounds by incorporating methanone linkers. []
  • Compound Description: These synthetic cathinones, identified through various analytical techniques including X-ray analysis and mass spectrometry, are psychoactive substances with structural similarities to naturally occurring cathinone. []
  • Relevance: Although structurally diverse, the inclusion of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4) in this group, sharing the pyrrolidin-1-yl)methanone core with (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, highlights the adaptability of this core structure for creating compounds with distinct pharmacological profiles. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

  • Compound Description: PSNCBAM-1 acts as an allosteric antagonist of the cannabinoid CB1 receptor, exhibiting hypophagic effects and modulating neuronal excitability in the cerebellum. []
  • Relevance: PSNCBAM-1 shares the pyrrolidine ring system with (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, indicating a potential shared starting material or synthetic route despite their distinct pharmacological targets and mechanisms of action. []

Aryl-(4-fluoro-4-[(2-pyridin-2-ylethylamino)-methyl]-piperidin-1-yl}-methanone

  • Compound Description: These derivatives show potential as 5-HT1 receptor agonists and are being investigated for their therapeutic potential as antidepressants, analgesics, anxiolytics, and neuroprotectants. []
  • Relevance: While structurally distinct from (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, both share the methanone linker, emphasizing the significance of this functional group in designing molecules with various pharmacological activities. []

N-Benzyl-N-(1-(5-bromofuran-2-yl)-2-(tert-butylamino)-2-oxoethyl)-3-phenylpropiolamide

  • Compound Description: This compound's crystal structure has been analyzed, providing valuable insights into its molecular conformation and arrangement within the crystal lattice. []
  • Relevance: This compound shares the 5-bromofuran-2-yl substituent with (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, indicating a potential shared synthetic intermediate or a common approach to incorporating this specific structural motif in drug design. []

(Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

  • Compound Description: The crystal structure of this compound, featuring a disordered furan ring, has been determined, revealing insights into its molecular geometry and intermolecular interactions. []
  • Relevance: While not directly comparable, both (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone and (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone incorporate a furan ring system, highlighting the presence of this heterocycle in various chemical scaffolds. []

2-Alkoxy-8-methyl-6-(pyrrolidin-1-yl)-4H-[1,2,4]triazolo[5,1-f]purine Derivatives

  • Compound Description: These novel tricyclic compounds have been synthesized and characterized using various spectroscopic and computational methods, exploring their potential applications in medicinal chemistry. []
  • Relevance: Both these derivatives and (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone contain a pyrrolidine ring, highlighting the versatility of this moiety in building diverse chemical structures with potential biological activities. []

ADX47273 [S-(4-Fluorophenyl)-{3-[3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone]

  • Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It exhibits preclinical antipsychotic-like and procognitive activities. []
  • Relevance: Both ADX47273 and (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone share the methanone linker group, indicating the presence of this functional group in diverse pharmacological classes. []

{4-[Bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)

  • Compound Description: This compound is a potent and selective monoacylglycerol lipase (MAGL) inhibitor, demonstrating analgesic properties in preclinical models without significant cannabimimetic side effects at low doses. []
  • Relevance: JJKK-048, like (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, contains a methanone linker in its structure. This suggests the utilization of this linker in designing molecules with potential therapeutic applications in pain management. []

[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

  • Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for insomnia treatment. Its development stemmed from addressing poor oral pharmacokinetics and reactive metabolite formation observed in earlier compounds. []
  • Relevance: Both MK-4305 and (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone incorporate a methanone linker, demonstrating its presence in diverse chemical scaffolds for modulating different biological targets. []

[(2R,5R)-5-{[(5-Fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096)

  • Compound Description: MK-6096 is a dual orexin 1 and orexin 2 receptor antagonist (DORA) with potent sleep-promoting properties, currently in phase II clinical trials for insomnia treatment. []
  • Relevance: Both MK-6096 and (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone utilize a methanone linker to connect different pharmacophores, showcasing the linker's versatility in creating compounds with diverse biological activities. []

(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone

  • Compound Description: This compound serves as a model substrate for evaluating the performance of palladium catalysts in aqueous Mizoroki-Heck reactions, producing a easily detectable cyclic product. []
  • Relevance: While structurally different from (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, both utilize a methanone linker, emphasizing its common use in constructing various organic molecules. []

Poly[aqua{μ3-(1S,2S)-1-((7-hydroxy-3-(4-hydroxy-3-sulfonatophenyl)-4-oxo-4H-chromen-8-yl)methyl)pyrrolidin-1-ium-2-carboxylato-κ4O,O′:O′′:O′′′}sodium(I)] monohydrate

  • Compound Description: This compound's crystal structure has been elucidated, providing insights into its polymeric nature, with sodium ions coordinating to the carboxylate and sulfonate groups. []
  • Relevance: While structurally distinct from (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, both compounds contain a pyrrolidine ring, highlighting its presence in various chemical scaffolds with potential applications in materials science and drug design. []

Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone

  • Compound Description: This compound's crystal structure reveals a distorted tetrahedral geometry around the sulfur atom in the phenylsulfonyl group. []
  • Relevance: Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone and (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone both contain a phenylsulfonyl group, albeit in different positions and with different surrounding structures. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent and selective small-molecule antagonist of the P2X7 receptor. It exhibits good oral bioavailability, a favorable safety profile, and a unique CYP profile. []
  • Relevance: JNJ 54166060 shares the methanone linker group with (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, demonstrating the utility of this linker in constructing molecules targeting various receptors and ion channels. []

2-Methyl-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-benzo[d]imidazole (SAM-760)

  • Compound Description: SAM-760 is a 5HT6 antagonist investigated for treating Alzheimer's disease. Its metabolism involves both CYP3A-mediated oxidation and a novel, non-enzymatic thiol-mediated reductive cleavage of the aryl sulfonamide group. []
  • Relevance: This compound shares a phenylsulfonyl group with (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, highlighting the potential metabolic liability of this moiety, as observed in the thiol-mediated cleavage of SAM-760. []

Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378)

  • Compound Description: SAB378 is a peripherally restricted cannabinoid CB1/CB2 receptor agonist that inhibits gastrointestinal motility but has no effect on experimental colitis in mice. []
  • Relevance: SAB378, like (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, incorporates a methanone linker to connect different aromatic systems. []
  • Compound Description: This compound acts as an inhibitor of mast cell tryptase, showing potential therapeutic applications in treating conditions associated with mast cell activation and tryptase activity. []
  • Relevance: This compound shares the methanone linker with (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone. Although structurally distinct, this similarity highlights the use of methanone as a linker in designing molecules with varying pharmacological targets. []

((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841)

  • Compound Description: PF-06700841 is a dual TYK2 and JAK1 inhibitor in Phase II clinical development for treating autoimmune diseases. Its development aimed to achieve greater efficacy compared to selective JAK1 inhibitors while minimizing JAK2-related hematopoietic side effects. []
  • Relevance: PF-06700841, like (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, incorporates a methanone linker. While the surrounding structures differ, this commonality suggests the methanone linker's broad utility in designing bioactive molecules for various therapeutic areas. []

O2-Alkyl-1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate 4-Aryl(heteroaryl)-1,4-dihydro-2,6-dimethyl-3-nitropyridine-5-carboxylates

  • Compound Description: This group of compounds was synthesized and investigated for its calcium channel modulation effects and nitric oxide release properties. While they demonstrated potent calcium channel antagonist or agonist activities depending on the substituents, their nitric oxide release was limited. []
  • Relevance: Compounds in this series, like (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, contain a pyrrolidine ring, highlighting its presence in diverse chemical structures with potential applications in cardiovascular drug development. []
  • Compound Description: This compound's crystal structure has been determined, revealing details about its molecular conformation and intermolecular interactions within the crystal lattice. []
  • Relevance: Both methanone and (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone utilize a methanone linker to connect aromatic and heterocyclic systems, demonstrating a common structural feature in diverse chemical scaffolds. []

(5-Hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)methanone

  • Compound Description: The crystal structure of this compound has been elucidated, revealing details about its molecular geometry, intramolecular hydrogen bonding patterns, and intermolecular interactions within the crystal lattice. []
  • Relevance: Both (5-Hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)methanone and (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone incorporate a methanone linker, highlighting its use in constructing various organic molecules with potential biological activities. []

6-Methyl-4-(3-phenylpyridin-4-ylmethanone-1H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide

  • Compound Description: These pyrimidine derivatives were synthesized using a Biginelli reaction and evaluated for their antimicrobial activity. []
  • Relevance: Although structurally distinct from (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, these compounds highlight the importance of exploring diverse heterocyclic systems, such as pyrimidine and pyrazole, in medicinal chemistry for developing novel antimicrobial agents. []

(2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazol-5-yl)(piperidin-1-yl)methanone

  • Compound Description: This compound exhibits activity as a PAR-2 (protease-activated receptor 2) inhibitor, suggesting potential therapeutic applications in inflammatory diseases. []
  • Relevance: Both (2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazol-5-yl)(piperidin-1-yl)methanone and (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone incorporate a methanone linker to connect different heterocyclic systems. Although structurally diverse, this shared feature suggests the methanone linker's versatility in designing molecules targeting different receptors and biological pathways. []

(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone (2)

  • Compound Description: This compound, synthesized through condensation of a cinnoline derivative with isonicotinic acid hydrazide, expands the chemical space of cinnoline-containing molecules for further pharmacological exploration. []
  • Relevance: While structurally distinct from (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone (2) shares a methanone linker. This commonality highlights the methanone linker's broad presence in designing and synthesizing diverse chemical entities for medicinal chemistry research. []

(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229)

  • Compound Description: LDK1229 is a novel cannabinoid CB1 receptor inverse agonist that belongs to the class of benzhydryl piperazine analogs. It exhibits good selectivity for CB1 over CB2 receptors and demonstrates efficacy in antagonizing the basal G protein coupling activity of CB1. []
  • Relevance: LDK1229, similar to (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, utilizes a methanone linker to connect distinct pharmacophores. This structural similarity suggests the methanone linker's versatility in constructing compounds targeting various receptor families, including GPCRs like the cannabinoid receptors. []
Classification

The compound is classified as an organic molecule, specifically a heterocyclic compound due to the inclusion of both furan and pyrrolidine rings. It falls under the category of sulfonamide derivatives, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone can involve several steps, typically starting from commercially available precursors. One potential synthetic route includes:

  1. Formation of the Furan Ring: The synthesis may begin with the bromination of furan to introduce the bromine atom at the 5-position. This can be achieved using bromine in an appropriate solvent under controlled conditions.
  2. Synthesis of Pyrrolidine Derivative: The pyrrolidine moiety can be synthesized through a cyclization reaction involving an amine and a suitable carbonyl compound, such as an aldehyde or ketone.
  3. Coupling Reaction: The final step involves coupling the bromofuran with the pyrrolidine derivative through nucleophilic substitution or another coupling method, often facilitated by activating agents or catalysts.
  4. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and selectivity during synthesis.

Molecular Structure Analysis

The molecular structure of (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone can be analyzed using various spectroscopic techniques:

  1. Nuclear Magnetic Resonance Spectroscopy: This technique provides insights into the hydrogen and carbon environments within the molecule, helping to confirm the connectivity of atoms.
  2. Infrared Spectroscopy: Infrared spectra can identify functional groups present in the compound, such as carbonyl (C=O) and sulfonyl (S=O) groups.
  3. Mass Spectrometry: This method helps determine the molecular weight and fragmentation pattern, providing further confirmation of structure.

The compound's molecular formula is C15_{15}H16_{16}BrN1_{1}O3_{3}S1_{1}, indicating it contains 15 carbon atoms, 16 hydrogen atoms, one bromine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom.

Chemical Reactions Analysis

Chemical reactions involving (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone may include:

  1. Nucleophilic Substitution Reactions: The bromine atom on the furan ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to new derivatives.
  2. Acid-base Reactions: The sulfonamide group can participate in acid-base reactions due to its nitrogen atom's basicity.
  3. Condensation Reactions: The carbonyl group may engage in condensation reactions with other nucleophiles or electrophiles, forming more complex structures.

These reactions are characterized by specific conditions such as solvent choice, temperature, and catalyst presence that influence reaction rates and product distributions.

Mechanism of Action
  1. Enzyme Inhibition: The sulfonamide moiety may inhibit specific enzymes by mimicking substrate molecules or binding to active sites.
  2. Receptor Interaction: The furan and pyrrolidine rings may interact with biological receptors, influencing signal transduction pathways.
  3. Antimicrobial Activity: Many sulfonamide derivatives are known for their antimicrobial properties; thus, this compound may exhibit similar effects against bacteria or fungi.
Physical and Chemical Properties Analysis

The physical and chemical properties of (5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone include:

  1. Solubility: Likely soluble in polar organic solvents due to the presence of polar functional groups.
  2. Melting Point: Specific melting point data would need to be experimentally determined but could be inferred from similar compounds.
  3. Stability: Stability under various pH conditions should be assessed as it may influence its application in biological systems.
  4. Reactivity: Reactivity towards nucleophiles or electrophiles would depend on functional groups present within the molecule.
Applications

(5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone has potential applications in various scientific fields:

  1. Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting bacterial infections or other diseases.
  2. Chemical Research: As a synthetic intermediate, it could be utilized in further chemical syntheses or studies investigating structure-function relationships in medicinal chemistry.
  3. Biological Studies: Its mechanism of action could be explored in biological assays to understand its effects on specific biological pathways or targets.

Properties

CAS Number

1448062-83-6

Product Name

(5-Bromofuran-2-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(5-bromofuran-2-yl)methanone

Molecular Formula

C16H16BrNO4S

Molecular Weight

398.27

InChI

InChI=1S/C16H16BrNO4S/c17-15-9-8-14(22-15)16(19)18-10-4-5-12(18)11-23(20,21)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2

InChI Key

ZZYVVNURPVUFCE-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2=CC=C(O2)Br)CS(=O)(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.